Mofebutazone sodium
Description
Historical Context and Discovery of Pyrazolone (B3327878) Derivatives
The journey into the therapeutic applications of Mofebutazone (B1677390) sodium begins with the broader history of pyrazolone derivatives. Pyrazole (B372694) scaffolds are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. researchgate.net The synthesis and exploration of pyrazolone derivatives have led to the discovery of numerous compounds with potent anti-inflammatory, analgesic, and antipyretic properties. researchgate.netebi.ac.ukebi.ac.uk
The core pyrazole structure has been a versatile template for synthetic modifications, allowing chemists to develop a wide array of derivatives with tailored biological and physicochemical properties. researchgate.net Research into these derivatives has been extensive, with studies focusing on structure-activity relationships to optimize therapeutic potential. researchgate.netnih.govacs.org This continuous investigation has yielded compounds with applications in various fields, including oncology and anti-inflammatory therapies. nih.govnih.gov Mofebutazone emerged from this lineage as a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Phenylbutazone (B1037). medchemexpress.comnih.gov
Pharmacological Categorization and General Research Relevance as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
Mofebutazone sodium is classified as a non-steroidal anti-inflammatory drug (NSAID). medkoo.compatsnap.commedkoo.com Specifically, it belongs to the butylpyrazolidine subgroup. nih.govdrugbank.com Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. ebi.ac.ukpatsnap.com By blocking COX, Mofebutazone reduces the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. ebi.ac.ukebi.ac.ukpatsnap.com This mechanism accounts for its analgesic, antipyretic, and anti-inflammatory effects. ebi.ac.ukebi.ac.uknih.gov
As a monophenyl analogue of Phenylbutazone, Mofebutazone is a compound of significant interest in pharmaceutical research. medchemexpress.comnih.gov It is utilized in studies investigating inflammatory conditions such as arthritis and other musculoskeletal disorders. patsnap.com Its effects on the inflammatory cascade and its interactions with biological systems continue to be explored in various research contexts, including studies on asthma. medchemexpress.comncats.io
Below is an interactive table summarizing the pharmacological classification of Mofebutazone.
| Category | Classification |
| Therapeutic Class | Anti-Inflammatory Agents, Non-Steroidal. nih.govdrugbank.com |
| Chemical Class | Pyrazolone Derivative. drugbank.comgenome.jp |
| Anatomical Therapeutic Chemical (ATC) Code | M01AA02. nih.govgenome.jp |
Rationale for Comprehensive Academic Investigation
The rationale for a thorough academic investigation of this compound stems from its distinct pharmacological and pharmacokinetic profile, especially when compared to its parent compound, Phenylbutazone. nih.gov Despite their chemical similarity, the two substances exhibit significant differences that warrant detailed study. nih.gov
Pharmacokinetic studies reveal that Mofebutazone has a considerably shorter half-life of approximately 1.9 hours, in stark contrast to the 54-99 hour half-life of Phenylbutazone. nih.gov Furthermore, its elimination is much more rapid, with about 94% being eliminated within 24 hours, primarily through glucuronidation. nih.gov This is a major point of divergence from Phenylbutazone, which is eliminated much more slowly. nih.gov A pharmacokinetic study in humans showed that after oral administration, Mofebutazone is almost exclusively excreted via the kidneys, with rapid elimination and high bioavailability. nih.gov
These differences highlight Mofebutazone as a valuable subject for research into structure-activity and structure-pharmacokinetic relationships. Understanding how the removal of a single phenyl group dramatically alters the metabolic fate and residence time of the drug can provide crucial insights for the rational design of new, potentially safer, and more efficient anti-inflammatory agents. researchgate.net Its high plasma protein binding of 99% also makes it an interesting candidate for studies on drug interactions and displacement from plasma proteins. ebi.ac.uknih.gov
The following table provides a comparative summary of key pharmacokinetic parameters between Mofebutazone and Phenylbutazone.
| Parameter | Mofebutazone | Phenylbutazone |
| Half-Life | 1.9 hours. nih.gov | 54-99 hours. nih.gov |
| Elimination (24h) | ~94%. nih.gov | Significantly less |
| Primary Metabolism | Glucuronidation. nih.gov | - |
| Plasma Protein Binding | 99%. ebi.ac.uknih.gov | High |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41468-34-2 |
|---|---|
Molecular Formula |
C13H16N2NaO2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
sodium 4-butyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16); |
InChI Key |
XNLMJJFTAZARDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
2210-63-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mofebutazone sodium; BRN 0213056; BRN-0213056; BRN0213056; |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization Research
Established Synthetic Routes to Mofebutazone (B1677390)
While direct synthetic routes for Mofebutazone (4-butyl-1-phenylpyrazolidine-3,5-dione) are not extensively detailed in the provided research, the synthesis can be inferred from established methods for its structural parent, Phenylbutazone (B1037), and other pyrazolidinedione derivatives. A common and logical approach involves a two-step process: formation of the pyrazolidinedione ring followed by alkylation.
One prevalent method for constructing the core heterocyclic ring is the condensation of a substituted hydrazine (B178648) with a malonic ester derivative. researchgate.net For Mofebutazone, this would involve the reaction of phenylhydrazine (B124118) with diethyl n-butylmalonate. The latter is a key intermediate whose own synthesis is a critical preliminary step, often starting from diethyl malonate. google.com
A generalized synthetic scheme is as follows:
Step 1: Synthesis of the Pyrazolidinedione Ring. Phenylhydrazine is reacted with diethyl malonate in the presence of a base. This reaction first forms a hydrazide which then undergoes intramolecular cyclization to yield 1-phenylpyrazolidine-3,5-dione (B12391).
Step 2: Alkylation. The resulting 1-phenylpyrazolidine-3,5-dione possesses an acidic proton at the C4 position, making it susceptible to alkylation. pharmacy180.comyoutube.com Reaction with an appropriate butylating agent, such as n-butyl bromide, via a nucleophilic substitution reaction introduces the butyl side chain at the C4 position to yield Mofebutazone. researchgate.net
This general strategy allows for the synthesis of various analogues by using different substituted hydrazines and alkylating agents. researchgate.netjscimedcentral.com
Exploration of Synthetic Modifications and Analogues
The pyrazolidine-3,5-dione (B2422599) scaffold is a versatile template for synthetic modification, leading to a vast number of analogues with diverse biological activities. researchgate.netmdpi.com Research has extended far beyond simple anti-inflammatory agents to explore potential anticancer, antimicrobial, antidiabetic, and neuroprotective effects. researchgate.netresearchgate.net Advanced synthetic methodologies, including microwave-assisted reactions and solid-phase synthesis, have been employed to enhance efficiency and create structural diversity. researchgate.net
Modifications to the core Mofebutazone structure can be systematically categorized:
Modification at the N1 and N2 positions: While Mofebutazone has a single phenyl group at N1, other analogues like Phenylbutazone feature phenyl groups at both N1 and N2. nih.govpharmacy180.com The nature and substitution pattern of these aromatic rings are crucial for activity.
Modification at the C4 position: The n-butyl group at the C4 position can be replaced with other alkyl chains, substituted alkyl groups (e.g., hydroxylated or thio-ether containing chains), or even form spirocyclic systems. youtube.commdpi.com For instance, substitution with a 2-phenylthioethyl group leads to the antigout drug Sulfinpyrazone. pharmacy180.comyoutube.com
Modification of the pyrazolidinedione ring itself: Replacing one of the nitrogen atoms with oxygen yields isoxazole (B147169) analogues, which can retain similar activity. pharmacy180.com
These synthetic explorations aim to optimize the therapeutic profile, improve potency, and reduce side effects associated with earlier compounds in this class. researchgate.net
Structure-Activity Relationship (SAR) Studies for Modified Pyrazolidinedione Structures
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazolidinedione derivatives influences their biological activity. These studies have established several key principles governing the efficacy of this class of compounds. nih.gov
Modern drug design increasingly relies on computational methods to predict the biological activity of novel compounds and to understand their mechanism of action at a molecular level. hilarispublisher.com For pyrazolidinedione derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate physicochemical properties (molecular descriptors) with anti-inflammatory activity. hilarispublisher.comnih.govrjpbr.com
Key molecular descriptors often considered in these studies include:
Electronic Descriptors: Parameters like pKa are critical, as the acidity of the C4 proton is strongly linked to anti-inflammatory activity. pharmacy180.comyoutube.com
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is important, as it influences the compound's ability to cross biological membranes. Potency has been shown to be correlated to the apparent octanol-buffer partition coefficients. nih.gov
Steric and Topological Descriptors: Molecular shape, size, and connectivity, described by indices like the Chi2 index, play a role in how the molecule fits into the active site of its target enzyme, such as cyclooxygenase (COX). hilarispublisher.com
Molecular docking studies are also used to simulate the binding of these compounds to their biological targets, providing insights into the specific interactions that govern their inhibitory effects. rjpbr.comnih.gov For example, docking can confirm how a molecule like Mofebutazone fits into the active site of an enzyme, highlighting key hydrogen bonds or hydrophobic interactions. nih.gov
| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |
|---|---|---|
| Electronic | pKa (Acidity) | Directly correlates with anti-inflammatory activity; optimal acidity is required. pharmacy180.comyoutube.com |
| Hydrophobicity | Octanol-Buffer Partition Coefficient | Influences membrane permeability and receptor binding. nih.gov |
| Topological | Chi2 Index | Relates molecular connectivity and shape to binding affinity. hilarispublisher.com |
| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and interaction capabilities. |
SAR studies have identified several structural features of the pyrazolidine-3,5-dione nucleus that are critical for its anti-inflammatory activity. pharmacy180.comjscimedcentral.comjscimedcentral.com
The Pyrazolidine-3,5-dione Ring: This core structure is essential. Only compounds possessing the 3,5-P ring were found to be significant competitors for certain biological receptors. nih.gov
Acidity at the C4 Position: The two carbonyl groups at positions 3 and 5 significantly increase the acidity of the hydrogen atom at the C4 position. pharmacy180.comyoutube.com This acidity is crucial for anti-inflammatory activity. Eliminating this acidic proton by disubstitution at the C4 position (e.g., 4,4-dialkyl derivatives) abolishes the activity. pharmacy180.com However, if the acidity is too high, anti-inflammatory effects can decrease while other effects, like the uricosuric (uric acid-excreting) effect, may increase. pharmacy180.comyoutube.com
The Alkyl Group at C4: A single alkyl group at this position enhances anti-inflammatory activity, with an n-butyl group often being optimal. youtube.com Introducing polar functional groups, such as a hydroxyl group, into this alkyl chain tends to decrease anti-inflammatory effects but can enhance uricosuric activity. pharmacy180.com
Substituents on the Phenyl Ring(s): The presence of at least one phenyl group is generally required for activity. pharmacy180.com In analogues with two phenyl rings (like Phenylbutazone), substitutions at the para-position (e.g., -OH, -Cl, -NO2) are well-tolerated and can retain or even enhance activity. pharmacy180.comjscimedcentral.comjscimedcentral.com For example, the p-hydroxy metabolite of phenylbutazone, Oxyphenbutazone (B1678117), is itself a therapeutically active anti-inflammatory agent. youtube.com Conversely, meta-substitutions on the aryl rings typically lead to inactive compounds. pharmacy180.com
| Structural Moiety | Modification | Impact on Anti-inflammatory Activity |
|---|---|---|
| C4 Position | No substituent (acidic H) | Essential for activity. pharmacy180.comyoutube.com |
| Single n-butyl group | Enhances activity, often optimal. youtube.com | |
| Two alkyl groups (4,4-dialkyl) | Abolishes activity. pharmacy180.com | |
| Phenyl Ring(s) | No phenyl groups | Activity is generally lost. pharmacy180.com |
| Para-substitution (-OH, -Cl) | Activity is retained or enhanced. pharmacy180.comjscimedcentral.com | |
| Meta-substitution | Results in inactive compounds. pharmacy180.com | |
| C4-Alkyl Chain | Introduction of polar groups (-OH) | Decreases anti-inflammatory activity, may increase uricosuric effect. pharmacy180.com |
Molecular and Cellular Pharmacology Research
Investigation of Primary Pharmacodynamic Mechanisms
The primary actions of Mofebutazone (B1677390) sodium are rooted in its ability to modulate the complex cascade of inflammatory mediators.
Mofebutazone sodium is classified as a non-steroidal anti-inflammatory drug (NSAID). patsnap.com Its principal mechanism of action is the inhibition of prostaglandin (B15479496) synthesis. patsnap.com It achieves this by blocking the activity of the cyclooxygenase (COX) enzyme. patsnap.comebi.ac.uk The COX enzyme is responsible for the conversion of arachidonic acid into cyclic endoperoxides, which are the precursors to prostaglandins (B1171923). ebi.ac.uk Prostaglandins are lipid compounds that are key mediators of inflammation, pain, and fever. patsnap.com By inhibiting COX and thereby reducing the production of prostaglandins, this compound helps to alleviate the symptoms associated with inflammatory conditions. patsnap.com This inhibition of prostaglandin synthesis is a hallmark of most NSAIDs and accounts for their primary anti-inflammatory, analgesic, and antipyretic properties. ebi.ac.uk
Arachidonic acid is a central molecule in the inflammatory cascade, metabolized through several enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase pathways, to produce pro-inflammatory eicosanoids. Mofebutazone demonstrates a notable ability to influence multiple branches of this cascade.
Research shows that Mofebutazone inhibits mediator release from both the COX pathway (prostaglandins) and the lipoxygenase pathway (leukotrienes). ebi.ac.uknih.gov This dual inhibition is a significant pharmacological characteristic. In one study using isolated perfused lungs from sensitized guinea pigs, Mofebutazone effectively inhibited the immunological release of both prostaglandins and leukotrienes. nih.gov This contrasts with the related compound, Phenylbutazone (B1037), which at the same dose, primarily inhibited prostaglandin release with a much weaker effect on leukotrienes. nih.gov
However, in a different experimental model using mouse peritoneal macrophages, Mofebutazone itself and its hydroxylated metabolite did not show activity in inhibiting prostaglandin production. nih.gov Instead, its hydrolysis product, butyl malonic acid mono (1-phenylhydrazide), did inhibit prostaglandin synthesis. nih.gov Furthermore, in studies on isolated heart preparations, Mofebutazone and its metabolite had no effect on the cardiac release of products from either the cyclo-oxygenase or lipoxygenase pathways. nih.gov These varied findings highlight that the specific effects on arachidonic acid metabolism can be tissue-dependent and may also involve the action of its metabolites.
Secondary Pharmacodynamic Studies
Secondary pharmacodynamic investigations have revealed additional mechanisms that differentiate this compound from other pyrazolidine (B1218672) derivatives, particularly concerning its influence on leukotrienes and immune cell function.
A key secondary mechanism of Mofebutazone is its ability to inhibit the release of leukotrienes. nih.gov Leukotrienes are potent pro-inflammatory mediators produced via the lipoxygenase pathway and are significantly involved in the pathophysiology of conditions like asthma. medchemexpress.com
In a study utilizing an isolated perfused lung model from actively sensitized guinea pigs, Mofebutazone demonstrated a clear inhibitory effect on the release of both leukotrienes and prostaglandins following an antigenic challenge. nih.gov This effect distinguishes it from Phenylbutazone, which under the same conditions, inhibited prostaglandin release but had a much less pronounced effect on leukotriene release. nih.gov This suggests that Mofebutazone may offer a different therapeutic profile, particularly in inflammatory conditions where leukotrienes play a prominent role. nih.gov
| Drug | Concentration | Effect on Prostaglandin Release | Effect on Leukotriene Release |
|---|---|---|---|
| Mofebutazone | 10 µg/ml | Inhibited | Inhibited |
| Phenylbutazone | 10 µg/ml | Inhibited | Much less affected |
Data sourced from Khayyal et al., 1993. nih.gov
The influence of Mofebutazone on the function of polymorphonuclear cells (PMNs), key effector cells in acute inflammation, has been investigated. nih.gov Studies compared the effects of Mofebutazone and Phenylbutazone on the adenosine (B11128) triphosphate (ATP) levels and migration of human PMNs. nih.gov
Results showed that neither Mofebutazone nor Phenylbutazone, over a concentration range of 10⁻⁸ to 10⁻³ mol/l, caused a significant change in the intracellular ATP levels of PMNs. nih.gov However, a difference was observed in their effects on cell migration. At a concentration of 10⁻³ mol/l, Phenylbutazone significantly reduced the migration of PMNs. nih.gov In contrast, Mofebutazone did not produce a statistically significant effect on PMN migration at the concentrations tested. nih.gov
| Drug | Concentration (mol/l) | Effect on PMN ATP Levels | Effect on PMN Migration |
|---|---|---|---|
| Mofebutazone | 10⁻⁸ to 10⁻³ | No significant change | No statistically significant abnormality found |
| Phenylbutazone | 10⁻⁸ to 10⁻³ | No significant change | Significant reduction at 10⁻³ mol/l |
Data sourced from Partsch G, 1992. nih.gov
Interaction with Cellular Signaling Pathways
The primary mechanism of action for this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), is the modulation of signaling pathways involved in inflammation and pain. patsnap.comebi.ac.uk This interaction is centered on the inhibition of the arachidonic acid cascade.
The central interaction of Mofebutazone is with the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. patsnap.com Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. patsnap.comclevelandclinic.org By inhibiting COX, Mofebutazone effectively blocks the synthesis of these pro-inflammatory mediators. ebi.ac.uk
Research on isolated guinea-pig lungs has indicated that Mofebutazone may possess a broader inhibitory profile than some related compounds. In one study, Mofebutazone (at 10 µg/ml) was found to inhibit the immunological release of both prostaglandins and leukotrienes. ebi.ac.uk This is noteworthy because leukotrienes are synthesized from arachidonic acid via a separate lipoxygenase (LOX) pathway. This finding suggests that Mofebutazone's mechanism may involve the modulation of multiple branches of the eicosanoid signaling pathway. ebi.ac.uk
Nuclear Factor-kappa B (NF-κB) Pathway : The NF-κB signaling cascade is a pivotal regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, cytokines, and adhesion molecules. umw.edu.plnih.govmdpi.com Some NSAIDs have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory action beyond COX inhibition. umw.edu.pl While specific studies detailing Mofebutazone's direct effect on the NF-κB pathway are not extensively documented in the reviewed literature, its classification as an NSAID places it within a group of compounds known to potentially interact with this pathway. umw.edu.plgoogle.com
Phosphodiesterase (PDE) Inhibition : Certain NSAIDs have been found to inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP. nih.gov Inhibition of PDEs, particularly cGMP-specific isoforms, can lead to various cellular responses. nih.gov Mofebutazone has been listed in patent literature in the context of PDE inhibition, suggesting its potential, though not fully characterized, interaction with this signaling system. google.com
Receptor Binding and Enzyme Inhibition Kinetics in In Vitro Systems
The principal molecular targets of this compound are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. patsnap.com The interaction with these enzymes is a primary determinant of its therapeutic effects. The potency and mechanism of this interaction are quantified using kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
IC₅₀ (Half-Maximal Inhibitory Concentration) : This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. mdpi.com It is a common measure of inhibitor potency.
Kᵢ (Inhibition Constant) : This parameter reflects the binding affinity of the inhibitor to the enzyme. mdpi.com A lower Kᵢ value indicates a higher affinity and, typically, a more potent inhibitor. Unlike the IC₅₀ value, the Kᵢ is an intrinsic constant that is not dependent on substrate concentration. ebi.ac.uk
| Parameter | Definition | Significance |
|---|---|---|
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. mdpi.com | Provides a functional measure of the inhibitor's potency in a specific assay; can be influenced by assay conditions such as substrate concentration. nih.gov |
| Kᵢ | The dissociation constant for the binding of an inhibitor to an enzyme; represents the inhibitor's binding affinity. ebi.ac.ukmdpi.com | An intrinsic measure of inhibitor potency that is independent of substrate concentration, allowing for more direct comparison between different inhibitors. ebi.ac.uk |
To illustrate the range of potencies observed within the NSAID class, the following table presents IC₅₀ values for other representative NSAIDs against COX-1 and COX-2 from human whole blood assays.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Ibuprofen (B1674241) | 2.4 | 5.7 |
| Naproxen | 0.6 | 1.2 |
| Diclofenac (B195802) | 0.7 | 0.08 |
| Celecoxib | 7.6 | 0.04 |
| Rofecoxib | 17.5 | 0.5 |
| Meloxicam | 1.5 | 0.75 |
Selectivity and Specificity Profiling against Molecular Targets
The selectivity and specificity of an NSAID describe its ability to preferentially interact with one molecular target over others. For this compound, the most critical selectivity profile relates to its differential inhibition of the COX-1 and COX-2 isoenzymes.
Specificity : This refers to the range of different biological effects a drug may produce, which relates to the number of targets it interacts with. jpp.krakow.pl A highly specific drug has a narrow range of targets. jpp.krakow.pl
Selectivity : This describes a drug's ability to preferentially bind to one specific receptor or enzyme subtype over another. jpp.krakow.pl
The two primary COX isoforms have distinct physiological roles. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that have "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation. clevelandclinic.orgmdpi.com In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain. clevelandclinic.orgnih.gov
The clinical implications of COX selectivity are significant.
Non-selective COX inhibitors (e.g., Ibuprofen, Naproxen) inhibit both COX-1 and COX-2. wikipedia.org
COX-2 selective inhibitors (e.g., Celecoxib) preferentially inhibit COX-2. nih.govresearchgate.net
The ratio of the IC₅₀ values for COX-1 versus COX-2 is commonly used to quantify the selectivity of an NSAID. A higher ratio indicates greater selectivity for COX-2. While a specific COX-1/COX-2 selectivity ratio for Mofebutazone is not documented in the reviewed scientific literature, as a traditional NSAID, it is generally expected to inhibit both isoforms.
| Compound | Selectivity Ratio (IC₅₀ COX-1 / IC₅₀ COX-2) | Classification |
|---|---|---|
| Ibuprofen | ~0.4 | Non-selective |
| Naproxen | ~0.5 | Non-selective |
| Meloxicam | ~2.0 | Preferential COX-2 |
| Celecoxib | ~30 | Selective COX-2 |
| Rofecoxib | ~35 | Selective COX-2 |
| Etoricoxib | ~106 | Selective COX-2 |
Beyond COX selectivity, evidence suggests Mofebutazone may have a broader specificity profile. As noted previously, research has shown it can inhibit the release of leukotrienes in addition to prostaglandins, an effect not observed to the same extent with its structural relative, phenylbutazone. ebi.ac.uk This suggests a potential interaction with enzymes of the lipoxygenase (LOX) pathway, indicating a wider spectrum of activity against enzymes involved in the arachidonic acid cascade. ebi.ac.uk
Pre Clinical Pharmacokinetic and Metabolic Research
In Vitro Pharmacokinetic Studies
In vitro studies are fundamental in characterizing the basic pharmacokinetic properties of a drug candidate before clinical trials. These laboratory-based assays assess how the compound interacts with plasma proteins and metabolic enzymes.
The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic profile, as generally only the unbound fraction is pharmacologically active and available for distribution and clearance. Studies have shown that mofebutazone (B1677390) is highly bound to plasma proteins. nih.gov Despite a high plasma protein binding rate of 99%, mofebutazone is classified among substances with a medium binding potential. nih.gov This high degree of binding means mofebutazone can compete for binding sites on plasma albumin with other concurrently administered drugs, a phenomenon observed with coumarin (B35378) anticoagulants, indomethacin (B1671933), and glucocorticoids. ebi.ac.uk
Table 1: In Vitro Plasma Protein Binding of Mofebutazone
| Parameter | Finding | Source(s) |
|---|---|---|
| Plasma Protein Binding | 99% | nih.gov |
| Binding Potential Classification | Medium | nih.gov |
The primary metabolic pathway for mofebutazone is glucuronidation, a Phase II metabolic process where a glucuronic acid moiety is conjugated to the drug to make it more water-soluble and facilitate its excretion. nih.gov In studies using isolated perfused lung preparations from guinea pigs, mofebutazone (10 µg/ml) was found to inhibit the immunological release of prostaglandins (B1171923) and leukotrienes. ebi.ac.uk However, in a different in vitro model, mofebutazone itself did not show an inhibitory effect on prostaglandin (B15479496) production, whereas its hydrolysis product, butyl malonic acid mono (1-phenylhydrazide), did. ebi.ac.uk
Specific data from in vitro assays identifying the particular UDP-glucuronosyltransferase (UGT) enzyme isoforms responsible for mofebutazone's glucuronidation are not detailed in the available scientific literature. criver.comevotec.comresearchgate.netsolvobiotech.comebmconsult.com Furthermore, dedicated in vitro studies to determine the potential of mofebutazone to induce or inhibit key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, have not been reported. evotec.comcriver.combienta.netnih.gov Consequently, parameters like IC50 values, which quantify the concentration of a drug required to cause 50% inhibition of a specific enzyme's activity, are not available for mofebutazone. evotec.combienta.net
Preclinical studies investigating drug-drug interactions have shown that mofebutazone's potential for interaction differs significantly from its analogue, phenylbutazone (B1037). In a study on the pharmacokinetics of dexamethasone (B1670325) in rats, phenylbutazone suppressed its metabolism and clearance, whereas mofebutazone did not exert any pronounced influence. ebi.ac.ukresearchgate.net Similarly, unlike other non-steroidal anti-inflammatory agents, mofebutazone was found to have no significant interaction with the diuretic furosemide (B1674285) in a human study. nih.gov
The primary mechanism identified for mofebutazone's interactions is competition for plasma protein binding sites rather than modulation of metabolic enzymes. ebi.ac.uk While many potential drug-drug interactions are listed in toxicology databases, often related to a potential decrease in the excretion rate of other drugs, the specific underlying enzymatic or transporter-mediated mechanisms have not been elucidated in the scientific literature. patsnap.comdrugbank.com There is a lack of specific preclinical or in vitro data detailing the interactions of mofebutazone with the Cytochrome P450 enzyme system or with drug transporters. criver.comnih.gov
In Vivo Pre-clinical Pharmacokinetic Studies in Animal Models
In vivo studies in animal models provide a more comprehensive understanding of a drug's behavior in a complete biological system, assessing its absorption, distribution, metabolism, and excretion (ADME) collectively.
Studies utilizing radiolabeled [4-¹⁴C]mofebutazone in rats have provided detailed insights into its ADME profile. researchgate.netnih.govebi.ac.uk
Absorption: Following oral or intraperitoneal administration in rats, the radioactivity in the blood reached its maximum concentration at approximately 0.7 hours, indicating rapid absorption. nih.govebi.ac.uk The blood levels then fell quickly until about the 2-hour mark, followed by a slower decline. researchgate.netnih.gov
Distribution: Whole-body autoradiography in rats showed that [4-¹⁴C]mofebutazone is distributed mainly in the organs responsible for metabolism and elimination. ebi.ac.uknih.gov Moderate activity was detected in the skin and muscle tissue, but notably, no radioactivity was found in the central nervous system or bone marrow. nih.gov
Metabolism: The primary route of metabolism in vivo is glucuronidation. nih.gov In both bile and urine of rats, the majority of the radioactivity (approximately 85%) was in the form of a glucuronide conjugate, with only small amounts (less than 10%) existing as unchanged mofebutazone. nih.gov
The rapid absorption and elimination profile of mofebutazone observed in animal models results in a short half-life, which prevents accumulation of the drug in the body. nih.govnih.gov The time to reach maximum plasma concentration (Tmax) in rats was determined to be approximately 0.7 hours. nih.govebi.ac.uk While a short half-life is consistently reported, specific quantitative values for elimination half-life, clearance, and volume of distribution in preclinical animal models are not detailed in the available scientific literature.
Table 2: In Vivo Pharmacokinetic Parameters of Mofebutazone in Animal Models (Rat)
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Time to Peak Concentration (Tmax) | ~0.7 hours | nih.govebi.ac.uk |
| Half-life (t½) | Reported as short; does not lead to accumulation. Specific value not available. | nih.govnih.gov |
| Clearance (CL) | Specific value not available in preclinical animal models. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Mofebutazone |
| Mofebutazone sodium |
| Phenylbutazone |
| Indomethacin |
| Dexamethasone |
| Furosemide |
| Butyl malonic acid mono (1-phenylhydrazide) |
| 4-OH-mofebutazone |
| Bumadizone |
| Aspirin |
| Warfarin |
| Glucocorticoids |
Tissue Distribution Studies
Preclinical studies using radiolabeled mofebutazone have provided insights into its distribution within the body. In a study involving rats administered with 4-14C-mofebutazone, the compound was found to be primarily distributed to the organs responsible for metabolism and elimination. nih.gov Autoradiograms of whole animals showed significant radioactivity in these organs. nih.gov Moderate levels of radioactivity were also detected in the skin and muscle tissue. nih.gov Notably, the study found no evidence of mofebutazone crossing the blood-brain barrier into the central nervous system or accumulating in the bone marrow. nih.gov The rapid elimination of the compound, with approximately 81% excreted within 24 hours, prevents significant accumulation in tissues. nih.gov By the 24-hour mark, autoradiograms showed that most tissues were practically free of radioactivity, with the exception of the colon. nih.gov
These findings suggest a distribution pattern that favors organs involved in drug processing and excretion, while limiting exposure to sensitive tissues like the brain and bone marrow. The lack of accumulation is a key characteristic, attributed to its short half-life and efficient elimination. nih.gov
Comparative Pharmacokinetics with Related Compounds in Pre-clinical Models
The pharmacokinetic profile of mofebutazone has been compared to its structural analog, phenylbutazone, in preclinical studies. These comparisons highlight significant differences in their disposition within the body. Mofebutazone exhibits a considerably shorter half-life of approximately 1.9 hours, in stark contrast to the 54-99 hour half-life of phenylbutazone. ebi.ac.uk This difference in half-life is a critical factor in their respective pharmacokinetic profiles.
Furthermore, studies have shown that mofebutazone does not interfere with the gastrointestinal absorption of co-administered drugs like dexamethasone, a characteristic not shared by phenylbutazone. nih.gov In contrast, phenylbutazone has been shown to suppress the absorption rate of dexamethasone. nih.gov While both mofebutazone and phenylbutazone are acidic nonsteroidal anti-inflammatory drugs (NSAIDs), their metabolic pathways and effects on other drugs can differ significantly. ebi.ac.uknih.gov
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Mofebutazone | Phenylbutazone |
| Half-Life (t½) | ~1.9 hours ebi.ac.uk | 54-99 hours ebi.ac.uk |
| Interaction with Dexamethasone Absorption | No pronounced influence nih.gov | Suppresses absorption nih.gov |
Metabolic Pathway Elucidation
The biotransformation of mofebutazone is a critical determinant of its pharmacokinetic profile and is characterized by Phase I and Phase II metabolic reactions. mhmedical.comnih.gov These processes convert the parent drug into more water-soluble compounds, facilitating their removal from the body. mhmedical.com The liver is the primary site for these metabolic conversions. nih.gov
Identification of Major Metabolites
Preclinical and clinical studies have identified the primary metabolites of mofebutazone. One of the major metabolites is 4-hydroxy-mofebutazone, an oxidation product. rmtcnet.com Another significant metabolite is butyl malonic acid mono(1-phenylhydrazide), which is formed through hydrolysis. ebi.ac.ukebi.ac.uk Additionally, studies have detected the presence of glucuronide conjugates in the urine, indicating that glucuronidation is a major metabolic pathway. nih.gov Two distinct glucuronides have been identified in human urine, with one appearing to be identical to a glucuronide found in rat urine. nih.gov
Table 2: Major Metabolites of Mofebutazone
| Metabolite | Method of Formation |
| 4-hydroxy-mofebutazone | Oxidation rmtcnet.com |
| Butyl malonic acid mono(1-phenylhydrazide) | Hydrolysis ebi.ac.ukebi.ac.uk |
| Glucuronide Conjugates | Glucuronidation nih.gov |
Characterization of Biotransformation Reactions (e.g., Glucuronidation, Oxidation)
The biotransformation of mofebutazone involves key enzymatic reactions, primarily oxidation and glucuronidation. mhmedical.comnih.govnih.gov
Oxidation: This is a Phase I reaction that introduces or exposes a functional group on the drug molecule. mhmedical.comnih.gov In the case of mofebutazone, oxidation leads to the formation of 4-hydroxy-mofebutazone. rmtcnet.com This hydroxylation reaction makes the compound more polar.
Glucuronidation: This is a major Phase II conjugation reaction for mofebutazone. nih.gov It involves the addition of a glucuronic acid moiety to the drug or its metabolite, which significantly increases its water solubility and facilitates its excretion. mhmedical.comnih.gov Studies have shown that a large proportion of excreted mofebutazone is in a conjugated form, primarily as glucuronides. nih.govresearchgate.net In humans, 92% of the excreted mofebutazone was found to be in a conjugated form. nih.govresearchgate.net
Excretion Pathways of Mofebutazone and its Metabolites
Mofebutazone and its metabolites are almost exclusively eliminated from the body via the kidneys. nih.govresearchgate.net Following oral administration in humans, approximately 97% of the administered dose is recovered in the urine within 72 hours. nih.govresearchgate.net The excretion process is rapid, with 24% of the dose being eliminated in the first 1.5 hours and 45% within 3 hours. nih.govresearchgate.net The high percentage of the drug recovered in the urine, mostly as conjugated metabolites, indicates efficient renal clearance and high oral bioavailability. nih.govresearchgate.net The renal clearance of mofebutazone in humans has been calculated to be 3.38 l/h. nih.govresearchgate.net
Analytical Methodologies for Research Applications
Development and Validation of Quantitative Analytical Methods
The establishment of robust and reliable analytical methods is a prerequisite for the accurate quantification of Mofebutazone (B1677390) in research applications. nih.gov These methods undergo a validation process to ensure parameters such as linearity, accuracy, precision, and specificity meet the required standards for their intended use. nih.gov
Chromatography is the cornerstone for the separation and quantification of Mofebutazone and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC): A rapid, accurate, and specific HPLC method has been developed for the determination of Mofebutazone in human blood plasma. nih.govresearcher.life This method is suitable for pharmacokinetic investigations. nih.govresearcher.life In one such method, plasma samples were deproteinized and extracted with acetonitrile (B52724), and an aliquot of the extract was directly injected into the HPLC system. nih.govresearcher.life The separation was achieved using a mobile phase of 55% methanol (B129727) in a 50 mM phosphate (B84403) buffer (pH 4.0). nih.govresearcher.life The elution times could be optimized by adjusting the methanol concentration or the pH of the mobile phase. nih.gov Another specific HPLC method was developed for the simultaneous determination of Mofebutazone and its 4-hydroxy metabolite in both plasma and urine, highlighting the technique's versatility for parent drug and metabolite analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the detection of Mofebutazone, particularly in screening procedures for acidic drugs in urine. oup.com For GC-MS analysis, a derivatization step, such as extractive methylation, is typically employed to increase the volatility of the analyte. oup.com A screening procedure using this technique allowed for the detection of Mofebutazone at concentrations between 10 and 50 ng/mL. oup.com The identity of the compound is confirmed by comparing the full mass spectra of sample peaks with reference spectra. oup.com
| Parameter | Value | Source |
|---|---|---|
| Kovats Retention Index (Semi-standard non-polar) | 2142 | nih.gov |
| Top Peak (m/z) | 108 | nih.gov |
| Second Highest Peak (m/z) | 107 | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. While specific validated LC-MS/MS methods for Mofebutazone are not detailed in the provided search results, data from MS-MS experiments are available. nih.gov This technique is widely used for analogous compounds like Phenylbutazone (B1037) for residue analysis in various tissues and fluids, suggesting its direct applicability to Mofebutazone. cgfarad.caaesan.gob.es The analysis typically involves monitoring specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy.
Mass spectrometry is the primary spectrometric technique used for the detection and structural elucidation of Mofebutazone, almost always in conjunction with a chromatographic inlet like GC or LC.
Mass Spectrometry (MS): In GC-MS applications, after separation on the GC column, the methylated Mofebutazone enters the mass spectrometer where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. oup.com
Tandem Mass Spectrometry (MS/MS): For MS/MS analysis, a precursor ion corresponding to the protonated molecule ([M+H]+) of Mofebutazone is selected and subjected to collision-induced dissociation. This process generates specific product ions that are characteristic of the molecule's structure, enhancing the certainty of identification. nih.gov This high specificity is crucial for distinguishing the analyte from endogenous matrix components. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion (m/z) | 233.1285 [M+H]⁺ | nih.gov |
| Top Product Ion Peak (m/z) | 160.1 | nih.gov |
| Second Highest Product Ion Peak (m/z) | 177.1 | nih.gov |
Effective sample preparation is crucial to remove interfering substances from biological matrices like plasma and urine, thereby improving the accuracy and reliability of the analysis.
Protein Precipitation: For HPLC analysis of Mofebutazone in plasma, a simple and rapid protein precipitation technique can be used. nih.govresearcher.life This involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. nih.govresearcher.life After centrifugation, the clear supernatant containing the drug can be directly injected into the HPLC system. nih.govresearcher.life
Liquid-Liquid Extraction (LLE): Though not specifically detailed for Mofebutazone in the search results, LLE is a common technique for related non-steroidal anti-inflammatory drugs (NSAIDs) and involves extracting the drug from the aqueous biological fluid into an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from biological samples before chromatographic analysis. nih.gov For related compounds like Phenylbutazone, SPE methods have been validated using phenyl or C18 cartridges. nih.govresearchgate.net The process typically involves acidifying the plasma sample before passing it through the cartridge, washing away interferences, and then eluting the drug with an organic solvent mixture. nih.gov This technique is advantageous as it can prevent the degradation of acid-labile compounds and is often more specific and less time-consuming than LLE. nih.gov
Extractive Methylation: This sample preparation technique is specifically used for GC-MS analysis of acidic drugs like Mofebutazone. oup.com It combines extraction and derivatization into a single step, making the analyte suitable for gas chromatography. oup.com
Application in Pre-clinical Sample Analysis
Validated analytical methods are essential for characterizing the pharmacokinetic properties of Mofebutazone in preclinical animal models. nih.govscantox.com These studies provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
HPLC methods have been directly applied to pharmacokinetic studies of Mofebutazone in humans and animals. nih.govresearcher.life By analyzing drug concentrations in plasma samples collected at various time points after administration, key pharmacokinetic parameters can be determined. nih.govresearcher.lifescantox.com Preclinical studies in rats using radiolabeled [4-14C]mofebutazone have shown that the compound is absorbed and eliminated rapidly. researchgate.net The maximum blood concentration is reached quickly, followed by a rapid decline. researchgate.net Pharmacokinetic analyses revealed a short half-life of approximately 1.9 hours, which is considerably shorter than that of its analogue, Phenylbutazone. nih.gov These studies also showed that Mofebutazone is extensively eliminated, with 94% of the dose excreted within 24 hours. nih.gov In rats with cannulated bile ducts, a significant portion of the drug was eliminated via the bile, indicating substantial biliary excretion. researchgate.net
Methods for Metabolite Detection and Identification
Identifying the metabolic pathways of a drug is a key component of preclinical research. Analytical methods must be capable of not only quantifying the parent drug but also detecting and identifying its metabolites.
An HPLC method has been specifically developed to determine both Mofebutazone and its 4-hydroxy metabolite in plasma and urine, demonstrating a targeted approach to metabolite quantification. nih.gov Furthermore, GC-MS screening procedures are capable of detecting various NSAID metabolites in urine, which would include those of Mofebutazone. oup.com
Pharmacokinetic studies have indicated that Mofebutazone is primarily metabolized via glucuronidation before elimination. nih.gov This suggests that analytical methods for comprehensive metabolite profiling should include a hydrolysis step, often using enzymes like β-glucuronidase, to cleave the glucuronide conjugate and release the metabolite for detection. researchgate.net The combination of enzymatic hydrolysis with sensitive LC-MS/MS analysis is a powerful strategy for identifying and quantifying such conjugated metabolites in preclinical samples. researchgate.net
Comparative Academic Investigations
Comparison with Phenylbutazone (B1037) and other Butylpyrazolidines
Mofebutazone (B1677390) is a chemical derivative of phenylbutazone and belongs to the butylpyrazolidine class of NSAIDs. cabidigitallibrary.orgwikipedia.orgwikipedia.org This class also includes compounds like oxyphenbutazone (B1678117) and kebuzone. cabidigitallibrary.orgresearchgate.net While sharing a core pyrazolidine (B1218672) structure, notable differences exist between these compounds, particularly between mofebutazone and its parent compound, phenylbutazone.
The structural distinctions between mofebutazone and phenylbutazone lead to different molecular conformations and interactions. Mofebutazone is chemically 4-butyl-1-phenyl-3,5-pyrazolidinedione, possessing a single phenyl group attached to the pyrazolidine ring. epo.org In contrast, phenylbutazone is 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione, featuring two phenyl groups. nih.gov
Crystallographic studies reveal significant conformational differences. In mofebutazone, the n-butyl side chain is extended in a trans conformation. Conversely, in phenylbutazone's keto form, the n-butyl chain is bent, allowing for hydrogen bonding between the gamma-hydrogen and a carbonyl oxygen. Furthermore, the single phenyl group in mofebutazone lies in the same plane as the heterocyclic ring system, whereas the two benzene (B151609) rings in phenylbutazone are positioned almost perpendicularly to the pyrazolidin-(3,5)-dione ring. ebm-journal.org
These structural variations also influence how their sodium salts behave in solution. In aqueous solutions, mofebutazone sodium salts form micelles with a critical micelle concentration (CMC) of 1.5 x 10⁻³ M, where the fundamental unit of aggregation appears to be a dimer. In nonpolar solvents, they form small inverse micelles consisting of 8-10 monomer units. Phenylbutazone sodium enolates, however, exhibit a much higher CMC in water (> 0.30 M) and form larger inverse micelles of 30-40 monomer units in nonpolar solvents. ebm-journal.org
| Feature | Mofebutazone | Phenylbutazone |
|---|---|---|
| Chemical Structure | 4-butyl-1-phenyl-3,5-pyrazolidinedione epo.org | 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione nih.gov |
| n-Butyl Side Chain Conformation | Extended (trans conformation) ebm-journal.org | Bent (with internal hydrogen bonding) ebm-journal.org |
| Phenyl Group Orientation | In-plane with pyrazolidine ring ebm-journal.org | Nearly perpendicular to pyrazolidine ring ebm-journal.org |
| Aqueous Solution Behavior (Salts) | Forms micelles (CMC ≈ 1.5 x 10⁻³ M) ebm-journal.org | Largely monomeric below high concentrations (CMC > 0.30 M) ebm-journal.org |
| Nonpolar Solvent Behavior (Salts) | Forms small inverse micelles (8-10 units) ebm-journal.org | Forms large inverse micelles (30-40 units) ebm-journal.org |
Preclinical studies indicate that while both mofebutazone and phenylbutazone possess anti-inflammatory and analgesic properties, their potencies differ. Research has shown that the analgesic and antiphlogistic (anti-inflammatory) effects of mofebutazone are weaker than those of phenylbutazone. nih.gov
In models of inflammation and pain, phenylbutazone consistently demonstrates potent activity. For instance, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, phenylbutazone effectively reduces swelling. nih.govnih.gov Similarly, in analgesic models like the acetic acid-induced writhing test in mice, phenylbutazone shows significant pain-relieving effects. ebm-journal.org One study determined the analgesic median effective dose (ED50) for phenylbutazone in the hot plate test in mice to be 119.73 mg/kg, i.p. cabidigitallibrary.org
While direct comparative ED50 values for mofebutazone in the same models are scarce in the reviewed literature, the consistent reporting of its weaker effects suggests a lower potency. nih.gov In vitro studies on leukocyte function provide some insight. At a high concentration (10⁻³ mol/l), phenylbutazone significantly reduced the migration of polymorphonuclear cells (PMNs), while mofebutazone did not produce a statistically significant effect at the same concentration. nih.gov However, neither compound significantly altered the ATP levels of these cells. nih.gov
| Parameter | Mofebutazone | Phenylbutazone | Research Model |
|---|---|---|---|
| Anti-inflammatory Effect | Weaker than Phenylbutazone nih.gov | Potent inhibitor of edema nih.govnih.gov | Carrageenan-induced rat paw edema nih.govnih.gov |
| Analgesic Effect | Weaker than Phenylbutazone nih.gov | ED50: 119.73 mg/kg, i.p. cabidigitallibrary.org | Hot plate test (mice) cabidigitallibrary.org |
| Effect on PMN Migration | No significant effect nih.gov | Significant reduction at 10⁻³ mol/l nih.gov | In vitro chemotaxis assay nih.gov |
The most pronounced differences between mofebutazone and phenylbutazone are found in their pharmacokinetic and metabolic profiles. Mofebutazone is characterized by a considerably shorter plasma half-life of approximately 1.9 hours. In stark contrast, phenylbutazone exhibits a much longer half-life, ranging from 54 to 99 hours. nih.gov This difference is also reflected in their elimination rates. Mofebutazone is rapidly eliminated, with approximately 94% being cleared within 24 hours, primarily through glucuronidation. Phenylbutazone's elimination is far slower, with only about 88% cleared over 21 days. nih.gov
Despite a high plasma protein binding quota of 99%, mofebutazone is classified as having a medium binding potential. nih.gov Phenylbutazone is also highly bound to plasma proteins (>98%). auburn.edu The metabolism of phenylbutazone is extensive and occurs in the liver, leading to active metabolites such as oxyphenbutazone and γ-hydroxyphenylbutazone. mdpi.comcambridge.org In contrast, the primary metabolic pathway for mofebutazone is glucuronidation. nih.gov
These pharmacokinetic differences also influence their interaction with other drugs. In a study in rats, phenylbutazone was found to suppress the metabolism and clearance of dexamethasone (B1670325), whereas mofebutazone did not have a pronounced influence. cambridge.org
| Parameter | Mofebutazone | Phenylbutazone | Reference |
|---|---|---|---|
| Plasma Half-life (t½) | ~1.9 hours | 54 - 99 hours | nih.gov |
| Elimination | ~94% in 24 hours | ~88% in 21 days | nih.gov |
| Primary Metabolic Pathway | Glucuronidation | Hepatic oxidation | nih.govcambridge.org |
| Plasma Protein Binding | ~99% (medium potential) | >98% | nih.govauburn.edu |
Comparison with other NSAID Classes in Research Models
The butylpyrazolidine class, represented primarily by phenylbutazone in comparative studies due to a lack of specific data for mofebutazone, has been evaluated against other major NSAID classes, such as acetic acid derivatives (e.g., diclofenac (B195802), indomethacin) and propionic acid derivatives (e.g., ibuprofen).
In preclinical models of inflammation, such as the carrageenan-induced rat paw edema test, both phenylbutazone and other NSAIDs like ibuprofen (B1674241) and diclofenac demonstrate dose-dependent anti-inflammatory activity. nih.govnih.govnih.gov One study found that in the carrageenan paw edema model, co-administration of dexamethasone with diclofenac or indomethacin (B1671933) resulted in a potentiation of anti-inflammatory activity, an effect not observed with phenylbutazone. nih.gov
In terms of analgesic efficacy, studies using writhing tests in mice have compared phenylbutazone to propionic acid derivatives. One such study found the analgesic effect of oxaprozin (B1677843) (a propionic acid derivative) to be 2 to 9 times more potent than that of phenylbutazone and ibuprofen. ebm-journal.org
The mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. auburn.edu However, the relative selectivity for COX-1 and COX-2 isoforms can differ between classes and individual drugs, influencing their efficacy and side-effect profiles. Phenylbutazone is considered a non-selective COX inhibitor. mdpi.com Diclofenac, while also non-selective, has been shown in some in vitro assays to have a substantially greater potency for COX-2 inhibition compared to ibuprofen, which impacts its calculated anti-inflammatory activity index despite having lower skin permeation in topical formulations. dovepress.com
| NSAID Class (Example) | Comparative Finding in Preclinical Model | Research Model | Reference |
|---|---|---|---|
| Butylpyrazolidines (Phenylbutazone) | Effective anti-inflammatory agent. Did not show potentiation with dexamethasone. | Carrageenan Rat Paw Edema | nih.govnih.gov |
| Acetic Acid Derivatives (Diclofenac) | Effective anti-inflammatory agent. Showed potentiation with dexamethasone. | Carrageenan Rat Paw Edema | nih.gov |
| Propionic Acid Derivatives (Ibuprofen) | Effective anti-inflammatory and analgesic agent. Less potent than oxaprozin. | Carrageenan Rat Paw Edema / Writhing Test | ebm-journal.orgnih.gov |
| Butylpyrazolidines (Phenylbutazone) | Less potent analgesic compared to oxaprozin. | Writhing Test (Mice) | ebm-journal.org |
Advanced Research Perspectives and Future Directions
Investigation of Novel Analogues and Derivatives with Modified Pharmacological Profiles
The exploration of novel analogues and derivatives of existing therapeutic agents is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, improving safety profiles, and expanding therapeutic applications. In the context of Mofebutazone (B1677390), a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, the investigation into new chemical entities (NCEs) holds significant promise. Mofebutazone itself is an analogue of phenylbutazone (B1037), and comparative studies have already demonstrated differences in their toxicological, pharmacological, and pharmacokinetic profiles. nih.gov For instance, Mofebutazone is reported to be approximately 5-6 times less toxic than phenylbutazone. nih.gov
Future research into novel analogues could focus on modifying the n-butyl side chain or the phenyl group of the pyrazolidinedione ring. nih.gov Such modifications could aim to achieve a more favorable balance between the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com The anti-inflammatory effects of NSAIDs are primarily mediated through COX-2 inhibition, while the undesirable gastrointestinal side effects are often linked to COX-1 inhibition. patsnap.com Therefore, designing analogues with greater selectivity for COX-2 could lead to safer anti-inflammatory agents.
Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of new derivatives. mdpi.commdpi.com By systematically altering the chemical structure of Mofebutazone and evaluating the pharmacological activity of the resulting compounds, researchers can identify key structural features responsible for its therapeutic effects and those contributing to adverse effects. For example, the introduction of different functional groups could influence the compound's acidity, lipophilicity, and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile.
A comparative analysis of the crystalline structures of Mofebutazone and phenylbutazone has revealed distinct conformational differences in the n-butyl side chain and the orientation of the phenyl group. nih.gov These structural nuances likely contribute to their differing pharmacological and toxicological properties. nih.govnih.gov Leveraging this knowledge, medicinal chemists can design new derivatives with precisely engineered three-dimensional structures to optimize interactions with their biological targets.
Table 1: Potential Modifications for Novel Mofebutazone Analogues
| Structural Modification | Potential Pharmacological Impact | Rationale |
| Alteration of the n-butyl side chain | Modified COX-1/COX-2 selectivity | The conformation of this side chain differs from phenylbutazone and likely influences target binding. nih.gov |
| Substitution on the phenyl ring | Enhanced anti-inflammatory potency or reduced toxicity | Introduction of electron-withdrawing or donating groups can alter the electronic properties and metabolic fate of the molecule. |
| Modification of the pyrazolidinedione core | Altered pharmacokinetic properties | This core structure is central to the molecule's activity, and modifications could impact its metabolism and duration of action. |
Integration of Omics Technologies in Mechanistic Studies (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies, including metabolomics and proteomics, has revolutionized our ability to understand the complex molecular mechanisms underlying drug action. nih.govfrontiersin.orgmdpi.com These high-throughput approaches allow for a global and unbiased assessment of changes in metabolites and proteins within a biological system in response to a pharmacological intervention. mdpi.comamericanpharmaceuticalreview.com The application of these technologies to the study of Mofebutazone could provide unprecedented insights into its mechanism of action beyond COX inhibition. patsnap.com
Metabolomics , the large-scale study of small molecules (metabolites), could be employed to map the metabolic pathways affected by Mofebutazone. By analyzing the metabolic fingerprints of cells or biological fluids after Mofebutazone exposure, researchers could identify novel metabolic targets and biomarkers of drug efficacy or toxicity. This could be particularly insightful for understanding the metabolic consequences of prostaglandin (B15479496) synthesis inhibition and for uncovering potential off-target effects.
Proteomics , the comprehensive analysis of proteins, can reveal how Mofebutazone modulates the expression and activity of various proteins involved in inflammation and other cellular processes. researchgate.netnih.govmdpi.com For example, proteomic studies could identify changes in the levels of cytokines, chemokines, and adhesion molecules, providing a more detailed picture of Mofebutazone's anti-inflammatory effects. patsnap.com Furthermore, proteomics can be used to identify the protein targets of a drug, which could lead to the discovery of novel mechanisms of action. nih.govmdpi.com
The integration of metabolomics and proteomics data can provide a more holistic and systems-level understanding of Mofebutazone's pharmacological effects. mdpi.com This multi-omics approach can help to construct detailed molecular pathways and networks that are perturbed by the drug, offering a more complete picture of its biological impact. mdpi.com Such studies could also aid in the identification of patient populations that are more likely to respond to Mofebutazone treatment, paving the way for personalized medicine approaches.
Table 2: Potential Applications of Omics Technologies in Mofebutazone Research
| Omics Technology | Research Question | Potential Outcome |
| Metabolomics | How does Mofebutazone alter the cellular metabolome? | Identification of novel metabolic pathways modulated by Mofebutazone and biomarkers of drug response. |
| Proteomics | What are the global changes in protein expression and post-translational modifications induced by Mofebutazone? | Elucidation of downstream signaling pathways affected by Mofebutazone and discovery of new protein targets. mdpi.comnih.gov |
| Integrated Multi-omics | What is the systems-level impact of Mofebutazone on cellular function? | A comprehensive understanding of the drug's mechanism of action and the identification of predictive biomarkers for treatment outcomes. mdpi.com |
Computational and In Silico Modeling for Predictive Pharmacology
Computational and in silico modeling have become indispensable tools in modern drug discovery and development, offering the potential to predict the pharmacological properties of compounds and to design new molecules with desired activities. nih.govmdpi.comresearchgate.net These approaches can significantly reduce the time and cost associated with experimental studies. For Mofebutazone, computational modeling can be applied in several key areas to advance our understanding and to guide future research.
Molecular docking simulations can be used to predict the binding mode of Mofebutazone and its analogues to the active sites of COX-1 and COX-2. These studies can provide insights into the molecular basis of its inhibitory activity and can help to explain the observed differences in potency and selectivity between different derivatives. By understanding these interactions at an atomic level, it becomes possible to rationally design new analogues with improved binding affinities and selectivity profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for Mofebutazone and its derivatives, it may be possible to predict the anti-inflammatory potency and potential toxicity of novel, unsynthesized analogues. This predictive capability can help to prioritize the synthesis of the most promising compounds, thereby streamlining the drug discovery process.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be used to simulate the time course of drug concentration and effect in the body. uu.se By developing PK/PD models for Mofebutazone, researchers can better understand the relationship between its dose, plasma concentration, and therapeutic effect. uu.se These models can also be used to predict the optimal dosing regimens and to explore the potential for drug-drug interactions. predmed.org
The ultimate goal of predictive pharmacology is to be able to forecast the human response to a drug based on preclinical data and computational models. universiteitleiden.nluniversiteitleiden.nl While challenging, the development of sophisticated in silico models that integrate data from multiple sources, including in vitro assays, animal studies, and human physiology, holds the promise of transforming our ability to develop safer and more effective drugs.
Exploration of Mofebutazone Sodium in Specific Disease Models (excluding human trials)
To further elucidate the therapeutic potential of Mofebutazone, its evaluation in relevant preclinical disease models is essential. nih.govnih.gov While it is known to possess anti-inflammatory, analgesic, and antipyretic properties, its efficacy in specific pathological conditions warrants detailed investigation. patsnap.com The selection of appropriate animal and in vitro models is crucial for obtaining meaningful data that can inform potential clinical applications. reprocell.com
Given its established anti-inflammatory effects, Mofebutazone could be investigated in models of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. patsnap.combioduro.com In these models, key outcome measures would include the reduction of joint swelling, inflammatory cell infiltration, and the expression of pro-inflammatory mediators. Such studies would provide valuable information on the potential of Mofebutazone to modify the course of these debilitating diseases.
In addition to its anti-inflammatory properties, Mofebutazone has been shown to modulate the activity of immune cells, including neutrophils and macrophages. patsnap.comnih.gov This suggests that it may have therapeutic potential in diseases with a significant immunological component. Therefore, its effects could be explored in models of autoimmune diseases.
Furthermore, the antioxidant properties of Mofebutazone, which involve the scavenging of free radicals, suggest its potential utility in conditions associated with oxidative stress. patsnap.com This could be investigated in models of neurodegenerative diseases or ischemia-reperfusion injury, where oxidative damage plays a critical pathogenic role.
Table 3: Potential Preclinical Disease Models for Mofebutazone Evaluation
| Disease Area | Specific Model | Key Endpoints | Rationale |
| Inflammatory Arthritis | Collagen-induced arthritis in rodents | Joint swelling, histological score, cytokine levels | To evaluate the disease-modifying potential of Mofebutazone in a model of rheumatoid arthritis. |
| Inflammatory Bowel Disease | DSS- or TNBS-induced colitis in rodents | Body weight loss, colon length, histological damage, myeloperoxidase activity | To assess the efficacy of Mofebutazone in a model of intestinal inflammation. reprocell.commdpi.com |
| Autoimmune Disease | Experimental autoimmune encephalomyelitis (EAE) in mice | Clinical score, CNS inflammation, demyelination | To investigate the immunomodulatory effects of Mofebutazone in a model of multiple sclerosis. |
| Oxidative Stress-Related Injury | Middle cerebral artery occlusion (MCAO) in rodents | Infarct volume, neurological deficit score, markers of oxidative stress | To explore the neuroprotective potential of Mofebutazone in a model of ischemic stroke. |
Unexplored Biological Activities and Molecular Targets
While the primary mechanism of action of Mofebutazone is understood to be the inhibition of cyclooxygenase enzymes, it is plausible that it exerts its pharmacological effects through additional, as-yet-unidentified molecular targets and biological activities. patsnap.commdpi.com The exploration of these unexplored avenues could reveal novel therapeutic applications for Mofebutazone and its derivatives.
One area of potential interest is the effect of Mofebutazone on cellular signaling pathways involved in inflammation and immunity. Beyond prostaglandin synthesis, many other signaling molecules and pathways contribute to the inflammatory response. High-throughput screening and other unbiased approaches could be used to identify novel protein targets of Mofebutazone.
The observation that Mofebutazone can modulate the function of immune cells suggests that it may interact with specific receptors or signaling proteins on these cells. nih.gov Further investigation into these interactions could uncover novel immunomodulatory mechanisms. For example, studies could explore its effects on T-cell activation, B-cell function, or the differentiation of various immune cell subsets.
Furthermore, the chemical structure of Mofebutazone, a pyrazolidinedione derivative, may lend itself to interactions with a range of biological targets. nih.gov Computational approaches, such as reverse docking, could be used to screen large databases of protein structures to identify potential off-target interactions. Experimental validation of these predicted interactions could then lead to the discovery of new biological activities.
The identification of novel molecular targets for Mofebutazone would not only enhance our understanding of its pharmacology but could also provide the basis for the development of new drugs with improved therapeutic profiles. By targeting these novel pathways, it may be possible to achieve greater efficacy or to treat diseases that are currently refractory to existing therapies.
Identification of Research Gaps and Priorities for Future Studies
Based on the current state of knowledge, several research gaps and priorities for future studies on Mofebutazone can be identified. Addressing these gaps will be crucial for fully realizing the therapeutic potential of this compound and for guiding the development of the next generation of anti-inflammatory agents.
Key Research Gaps:
Limited understanding of structure-activity relationships: While some comparative data with phenylbutazone exists, a systematic investigation of the SAR for Mofebutazone is lacking. nih.govnih.gov
Lack of multi-omics data: The molecular mechanisms of Mofebutazone have not been comprehensively profiled using modern omics technologies.
Absence of in silico models: There is a scarcity of computational models to predict the pharmacological and toxicological properties of Mofebutazone and its analogues.
Narrow scope of preclinical evaluation: The efficacy of Mofebutazone has not been extensively evaluated in a wide range of specific disease models.
Unexplored biological activities: The potential for Mofebutazone to interact with novel molecular targets and to exert unexplored biological effects remains largely uninvestigated.
Priorities for Future Studies:
Systematic SAR studies: Synthesize and evaluate a library of Mofebutazone analogues to establish robust SARs for anti-inflammatory activity, COX selectivity, and toxicity.
Integrated omics analysis: Employ metabolomics and proteomics to obtain a systems-level understanding of the molecular effects of Mofebutazone in relevant cellular and animal models.
Development of predictive computational models: Utilize molecular docking, QSAR, and PK/PD modeling to guide the design of novel analogues and to predict their pharmacological profiles.
Efficacy testing in diverse disease models: Evaluate the therapeutic potential of Mofebutazone in a broader range of preclinical models of inflammatory, autoimmune, and oxidative stress-related diseases.
Target identification and validation: Use a combination of computational and experimental approaches to identify and validate novel molecular targets of Mofebutazone, with the aim of uncovering new mechanisms of action and therapeutic applications.
By focusing on these research priorities, the scientific community can build upon the existing knowledge of Mofebutazone and pave the way for the development of improved treatments for a variety of inflammatory and related disorders.
Q & A
Q. What are the critical considerations in designing experiments to assess the pharmacokinetic properties of Mofebutazone sodium in preclinical models?
- Methodological Answer : Experimental design should include dose-response studies, control groups (vehicle and positive controls), and standardized sampling intervals for plasma/tissue collection. Analytical validation using HPLC or LC-MS/MS is essential to quantify drug concentrations accurately. Ensure compliance with ethical guidelines for animal models, and document all protocols to enable reproducibility. Statistical power analysis should precede the study to determine sample size .
Q. How should researchers characterize this compound's purity and structural identity to meet publication standards?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For new batches, provide detailed synthesis protocols, including solvent systems and purification steps. Cross-reference spectral data with published literature or patent applications for validation .
Q. What experimental controls are necessary when evaluating this compound's anti-inflammatory efficacy in cell-based assays?
- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., dexamethasone), and cell viability assays (e.g., MTT) to differentiate cytotoxic effects from therapeutic activity. Normalize data to baseline cytokine levels (e.g., IL-6, TNF-α) and use at least three biological replicates. Document reagent sources and cell line authentication to mitigate batch-to-batch variability .
Advanced Research Questions
Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound's metabolic stability studies?
- Methodological Answer : Combine hepatic microsomal assays with physiologically based pharmacokinetic (PBPK) modeling to predict clearance rates. Account for species-specific cytochrome P450 isoform activity and plasma protein binding differences. Validate predictions using sparse sampling in preclinical models and adjust for interspecies scaling factors .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Investigate bioavailability limitations (e.g., solubility, first-pass metabolism) using Caco-2 permeability assays and portal vein sampling in animal models. Compare tissue distribution profiles via radiolabeled tracer studies. If discrepancies persist, reevaluate in vitro assay relevance (e.g., 2D vs. 3D cell cultures) or explore metabolite activity through LC-MS/MS metabolite identification .
Q. Which advanced statistical methods address multiple hypothesis testing in high-throughput screening of this compound derivatives?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at 5% for large datasets. Pair this with hierarchical clustering or principal component analysis (PCA) to prioritize compounds with synergistic effects. Validate hits using dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .
Q. How should researchers document experimental provenance to enhance reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by detailing instrument models, software versions, and raw data repositories. Use electronic lab notebooks (ELNs) to timestamp protocols and record environmental variables (e.g., temperature, humidity). Share metadata templates aligned with community standards (e.g., ISA-Tab) for cross-study comparisons .
Data Analysis & Interpretation
Q. What criteria validate the pharmacological specificity of this compound in target-binding assays?
- Methodological Answer : Perform competitive binding assays with known inhibitors and compute IC50 values. Use CRISPR/Cas9 gene-edited cell lines to confirm target dependency. Cross-validate findings with orthogonal techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) and report Z’-factor scores to assess assay robustness .
Q. How can researchers mitigate batch-to-batch variability in custom-synthesized this compound analogs?
- Methodological Answer : Request additional quality control (QC) metrics from suppliers, including peptide content analysis, residual solvent quantification, and endotoxin testing. Pre-test solubility in assay buffers and standardize storage conditions (-80°C, desiccated). Include internal reference standards in each experiment to normalize inter-batch differences .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound mechanism-of-action studies?
- Methodological Answer :
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example: "Does this compound (Intervention) reduce NF-κB activation (Outcome) in LPS-stimulated macrophages (Population) compared to ibuprofen (Comparison)?" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
